2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
Overview
Description
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antagonism of the Glycine Site on the NMDA Receptor
2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, related to 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid, have been evaluated for in vitro antagonist activity at the glycine site on the NMDA receptor. These derivatives demonstrate the importance of a correctly positioned hydrogen-bond-accepting group for binding and suggest that the glycine site and the neurotransmitter recognition (NMDA) site may have common features (Carling et al., 1992).
Solid-State Melt Reaction and Mass Spectrometer Analysis
A study explored the eco-friendly equilibrated rearrangement of 2-oxo-3-indolyl acetic acids with 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives through a solid state melt reaction. This work provides mechanistic insights into thermal rearrangement and highlights the challenge of distinguishing the mass spectra of these compounds, emphasizing their reversible interconversion (Martínez-Gudiño et al., 2019).
Synthesis of Tetrahydroquinoline Derivatives
Various studies focus on synthesizing tetrahydroquinoline derivatives, including those substituted at the 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid. These works offer valuable insights into the formation mechanisms and potential applications in synthesizing new compounds (Rudenko et al., 2012).
X-ray Structural Analysis
The synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates and their structural analysis using X-ray methods have been documented. These studies provide a deeper understanding of the molecular structure of such compounds, which is crucial for their potential application in various fields (Rudenko et al., 2012).
Molecular Docking and Monte Carlo Simulation
New 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives have been synthesized and characterized, followed by molecular docking studies. These compounds are evaluated for their potential interactions with protein database inhibitors, suggesting their relevance in medicinal chemistry and drug design (Hayani et al., 2021).
Antibacterial Activity
The synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives led to the development of antibacterial agents with a wide spectrum of activity, highlighting the significance of these compounds in the field of pharmaceuticals and antibacterial research (Glushkov et al., 1988).
Properties
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-4-3-6-1-2-7(10(13)14)5-8(6)11-9/h1-2,5H,3-4H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHBVINKMWNOED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70531412 | |
Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70531412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88371-24-8 | |
Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70531412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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